![molecular formula C15H20ClNS B1520403 {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1221725-94-5](/img/structure/B1520403.png)
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
Overview
Description
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a useful research compound. Its molecular formula is C15H20ClNS and its molecular weight is 281.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Other thiophene derivatives have been found to interact with various biological targets, leading to their diverse biological effects .
Biochemical Pathways
Thiophene derivatives in general can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiophene derivatives can have varied pharmacokinetic properties depending on their specific structures .
Result of Action
Other thiophene derivatives have been found to have various effects, such as anti-inflammatory and anticancer effects .
Biochemical Analysis
Biochemical Properties
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride functions as a norepinephrine-dopamine reuptake inhibitor. It interacts with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This compound does not significantly affect serotonin reuptake. The interaction with norepinephrine and dopamine transporters is crucial for its stimulant effects, which are similar to those of methamphetamine .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It enhances neurotransmitter release, leading to increased neuronal activity. This compound affects cell signaling pathways by modulating the levels of norepinephrine and dopamine, which are critical for synaptic transmission and neuronal communication. Additionally, it can impact gene expression related to neurotransmitter synthesis and degradation, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to norepinephrine and dopamine transporters. By inhibiting these transporters, the compound prevents the reuptake of norepinephrine and dopamine, leading to their accumulation in the synaptic cleft. This results in prolonged neurotransmitter signaling and enhanced neuronal activity. The compound’s structure allows it to fit into the binding sites of these transporters, effectively blocking their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to metabolic degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. In vitro studies have shown that prolonged exposure can result in neurotoxicity, characterized by oxidative stress and neuronal damage .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and alertness. At higher doses, it can cause adverse effects such as hyperthermia, cardiovascular stress, and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes .
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve hydroxylation, demethylation, and deamination. The cytochrome P450 enzyme CYP2C19 plays a significant role in the metabolism of this compound, transforming it into inactive metabolites such as thiophene-2-carboxylic acid. These metabolites are then excreted in the urine .
Transport and Distribution
Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is distributed throughout the body, with higher concentrations observed in the brain, liver, and kidneys. Transporters and binding proteins facilitate its localization and accumulation in specific tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm of neurons. It can also be found in synaptic vesicles, where it influences neurotransmitter release. The compound’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity and function. Targeting signals within the compound’s structure direct it to specific subcellular compartments, ensuring its proper localization and activity .
Properties
IUPAC Name |
N-[[5-(2-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)16-10-13-8-9-15(17-13)14-7-5-4-6-12(14)3;/h4-9,11,16H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXMXSPUJWDNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(S2)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-94-5 | |
| Record name | 2-Thiophenemethanamine, N-(1-methylethyl)-5-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


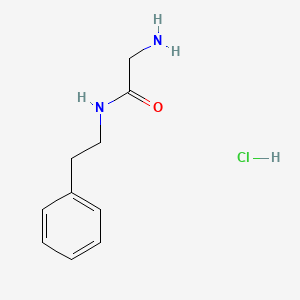
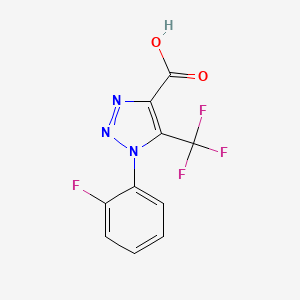
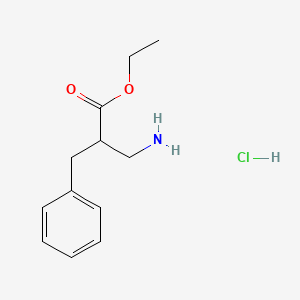
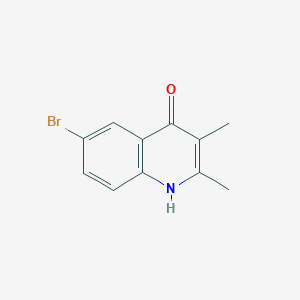

![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
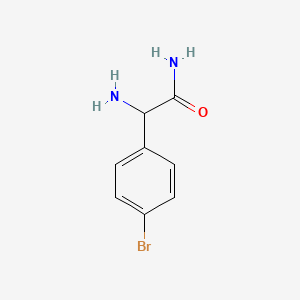
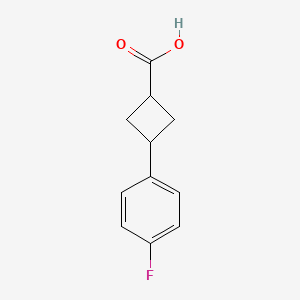
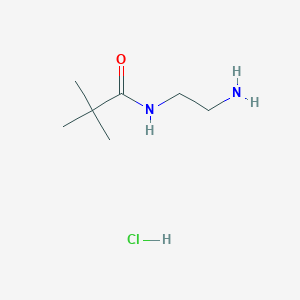
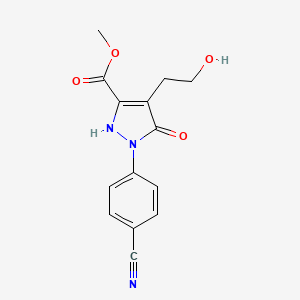

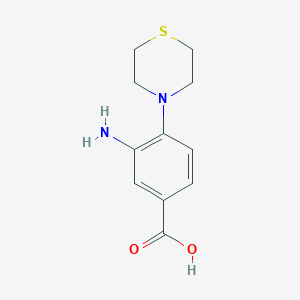

![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)
